molecular formula C15H21NO2 B5798401 Methyl 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]benzoate

Methyl 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]benzoate

Cat. No.: B5798401
M. Wt: 247.33 g/mol
InChI Key: OPBCCIKQSDQUED-UHFFFAOYSA-N
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Description

Methyl 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a benzoate ester linked to an amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]benzoate typically involves the esterification of 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while reducing reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets. The amino group may also participate in hydrogen bonding and other interactions with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]benzoate is unique due to its combination of ester and amino functionalities, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

methyl 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-5-16(10-12(2)3)11-13-6-8-14(9-7-13)15(17)18-4/h6-9H,2,5,10-11H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBCCIKQSDQUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)C(=O)OC)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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